molecular formula C15H18BrN B8156081 (6-Bromo-naphthalen-2-ylmethyl)-diethyl-amine

(6-Bromo-naphthalen-2-ylmethyl)-diethyl-amine

Cat. No.: B8156081
M. Wt: 292.21 g/mol
InChI Key: UHCLUVHABKYKRA-UHFFFAOYSA-N
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Description

(6-Bromo-naphthalen-2-ylmethyl)-diethyl-amine is an organic compound that features a brominated naphthalene ring attached to a diethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-naphthalen-2-ylmethyl)-diethyl-amine typically involves the bromination of naphthalene followed by the introduction of the diethylamine group. One common method starts with the bromination of naphthalene to form 6-bromo-naphthalene. This intermediate is then reacted with diethylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-naphthalen-2-ylmethyl)-diethyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized products .

Scientific Research Applications

(6-Bromo-naphthalen-2-ylmethyl)-diethyl-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (6-Bromo-naphthalen-2-ylmethyl)-diethyl-amine involves its interaction with specific molecular targets. The brominated naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the diethylamine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-naphthalen-2-ylmethyl)-dimethyl-amine
  • (6-Bromo-naphthalen-2-ylmethyl)-methyl-amine

Uniqueness

(6-Bromo-naphthalen-2-ylmethyl)-diethyl-amine is unique due to its specific substitution pattern and the presence of the diethylamine group. This combination imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(6-bromonaphthalen-2-yl)methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN/c1-3-17(4-2)11-12-5-6-14-10-15(16)8-7-13(14)9-12/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCLUVHABKYKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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